The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that belongs to the class of thienopyrimidines. This compound features a thieno[3,2-d]pyrimidin-4-one core structure, which is substituted with a 4-ethoxyphenyl group and a 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylsulfanyl group. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
The compound is cataloged under the CAS number 1189963-91-4 and has a molecular formula of with a molecular weight of 490.6 g/mol. It is classified as a heterocyclic compound due to the presence of multiple ring structures that include sulfur and nitrogen atoms.
The synthesis of 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves several key steps:
These synthetic routes often require careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity.
The molecular structure of this compound can be represented by its SMILES notation: CCOc1ccc(-c2noc(CSc3nc4cc(-c5ccccc5)sc4c(=O)n3CC)n2)cc1. The structure features multiple functional groups that contribute to its chemical behavior:
The presence of sulfur in the sulfanyl group also plays a critical role in defining the chemical reactivity and potential biological activity of the compound.
The compound can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and m-chloroperoxybenzoic acid for oxidation processes.
The mechanism of action for 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves several potential pathways:
Such mechanisms are particularly relevant in exploring its potential as an anticancer agent or antimicrobial agent.
The physical properties of this compound include:
While specific physical data such as melting point or boiling point are not readily available from current sources, it is expected that these properties would be influenced by its complex structure and functional groups.
The applications of 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one span various scientific fields:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1